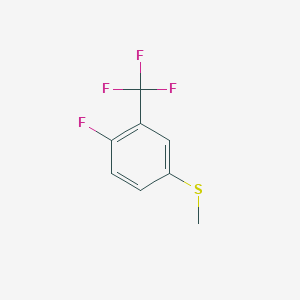

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane

Description

Properties

Molecular Formula |

C8H6F4S |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1-fluoro-4-methylsulfanyl-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6F4S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |

InChI Key |

LEGNWABDANESKE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane

General Synthetic Strategy

The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane primarily involves the nucleophilic substitution or coupling of an aryl halide bearing the 4-fluoro-3-(trifluoromethyl)phenyl moiety with a methyl sulfane source or thiol derivative. The key challenge is the incorporation of the methyl sulfane group onto a highly electron-deficient aromatic ring substituted with fluorine and trifluoromethyl groups, which influences reactivity and selectivity.

Reported Synthetic Routes

Thiolation via Halide Displacement

A common approach involves the reaction of a suitable aryl halide (e.g., 3-bromo-4-fluoro-benzyl halide or related derivatives) with methyl sulfide nucleophiles. This reaction is typically facilitated by bases or catalysts under controlled temperature and solvent conditions.

- Starting Materials: 3-bromo-4-fluoro-benzyl halides or phenolates as precursors.

- Reagents: Alkali metal methyl sulfides or methyl thiolates generated in situ.

- Solvents: Aprotic polar solvents such as tetrahydrofuran, dimethylformamide, or dimethyl sulfoxide are preferred to enhance nucleophilicity.

- Conditions: Reaction temperatures range from 0 to 150 °C, often optimized between 10 and 100 °C.

- Catalysts: Copper catalysts or palladium complexes may be employed to facilitate the coupling.

The reaction proceeds under normal atmospheric pressure with stirring until completion, followed by workup involving aqueous acid/base washes, organic solvent extraction, drying, and purification by vacuum distillation or chromatography.

Diazonium Salt Intermediate Route

An alternative method involves the synthesis of 4-fluoro-3-(trifluoromethyl)phenol via diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by hydrolysis. This phenol intermediate can then be converted to the corresponding sulfane through subsequent substitution reactions.

- Step 1: Diazotization of 4-fluoro-3-(trifluoromethyl)aniline using sulfuric acid and sodium nitrite.

- Step 2: Hydrolysis of the diazonium salt in mixed solvents (e.g., toluene, xylene, chlorobenzene) with aqueous copper sulfate at 75–85 °C.

- Step 3: Conversion of the phenol to the methyl sulfane via nucleophilic substitution or coupling reactions.

Pd-Catalyzed Coupling with Methyl Sulfane

Recent literature describes Pd-catalyzed cross-coupling methodologies where aryl halides react with methyl sulfane derivatives under palladium catalysis in the presence of suitable ligands and bases.

- Catalyst: Pd2(dba)3·CHCl3 (5 mol%)

- Ligand: DavePhos (10 mol%)

- Base: Lithium tert-butoxide

- Solvent: Dioxane

- Temperature: 100 °C for 2.5 hours under inert atmosphere

- Workup: Filtration through Celite, solvent evaporation, and flash chromatography purification

This method yields high-purity methyl sulfane derivatives, including fluorinated aromatic sulfane compounds analogous to (4-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane.

Data Table Summarizing Key Preparation Parameters

| Parameter | Method 1: Halide Displacement | Method 2: Diazotization & Hydrolysis | Method 3: Pd-Catalyzed Coupling |

|---|---|---|---|

| Starting Material | 3-Bromo-4-fluoro-benzyl halide | 4-Fluoro-3-(trifluoromethyl)aniline | Aryl halide (e.g., 4-fluoro-3-(trifluoromethyl)phenyl bromide) |

| Key Reagents | Alkali metal methyl sulfide/thiolate | Sulfuric acid, sodium nitrite, copper sulfate | Pd2(dba)3·CHCl3, DavePhos, lithium tert-butoxide, methyl sulfane |

| Solvent | THF, DMF, DMSO | Toluene, xylene, chlorobenzene | Dioxane |

| Temperature Range | 0–150 °C (preferably 10–100 °C) | 75–85 °C (hydrolysis step) | 100 °C |

| Reaction Time | Several hours (varies) | Diazotization + hydrolysis steps combined | 2.5 hours |

| Atmosphere | Normal pressure, inert atmosphere preferred | Normal pressure | Argon atmosphere |

| Workup | Acid/base washes, organic extraction, vacuum distillation | Extraction with organic solvents, drying, distillation | Filtration, solvent evaporation, flash chromatography |

| Purification | Vacuum distillation or chromatography | Vacuum distillation or chromatography | Flash chromatography |

| Yield & Purity | High purity achievable with distillation | High purity phenol intermediate | High purity sulfane compounds (>98% HPLC purity) |

Summary Table of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Halide Displacement | Simple reagents, scalable, well-established | Longer reaction times, moderate temperature control needed |

| Diazotization & Hydrolysis | Access to phenol intermediates, versatile | Multi-step, hazardous intermediates, complex workup |

| Pd-Catalyzed Coupling | High selectivity, shorter reaction time, high purity | Requires expensive catalysts, sensitive to air/moisture |

Final Remarks

The preparation of (4-fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane is well-supported by several synthetic methodologies, each with distinct advantages suited to different industrial or research contexts. The choice of method depends on factors such as availability of starting materials, desired scale, purity requirements, and equipment accessibility.

The Pd-catalyzed coupling approach currently offers the most efficient and selective synthesis, aligning with modern green chemistry principles by reducing reaction times and improving yields. However, classical nucleophilic substitution and diazonium salt routes remain valuable for their versatility and established protocols.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the sulfane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorinated phenyl ring and methylsulfane group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane with structurally related phenyl sulfane derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications:

Key Observations :

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to chloro (Cl) or ethyl (C₂H₅) substituents .

Physicochemical Properties :

- The target compound’s molecular weight (210.07 g/mol) is intermediate among analogs, balancing solubility and membrane permeability.

- Higher LogP (~4.0) compared to (3-chloro-4-fluorophenyl)(methyl)sulfane (LogP = 3.2) highlights the CF₃ group’s contribution to hydrophobicity .

Synthetic Utility :

- The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, similar to methods in (e.g., NaH-mediated alkylation) .

- In contrast, (4-chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane () may require multi-step benzylation, increasing synthetic complexity .

(3-chloro-4-fluorophenyl)(methyl)sulfane () has been explored in agrochemicals due to its moderate LogP and stability .

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-3-(trifluoromethyl)phenyl)(methyl)sulfane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a fluorinated aryl halide and a methylthiolate reagent. For example, [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile (CAS 220239-65-6) can serve as a precursor. Key considerations:

- Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Employ catalysts like copper(I) iodide for efficient coupling.

- Monitor reaction progress via TLC or GC-MS to optimize time and temperature.

Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, as seen in analogous sulfane syntheses .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by GC) .

- Spectroscopy :

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in structurally similar compounds like 1-(4-Chloro-3-fluorophenyl) derivatives .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence the reactivity of this sulfane in cross-coupling reactions?

Methodological Answer:

- The electron-withdrawing CF₃ and F groups activate the aromatic ring toward electrophilic substitution but may deactivate nucleophilic pathways. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps.

- Experimentally, compare reaction rates with non-fluorinated analogs. For example, the CF₃ group in 3-(trifluoromethyl)phenyl derivatives increases oxidative stability but reduces nucleophilic aromatic substitution yields .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated sulfanes?

Methodological Answer:

- Controlled experiments : Reproduce synthesis under inert conditions (argon/glovebox) to rule out oxidation artifacts (e.g., sulfoxide formation) .

- Advanced NMR techniques : Use ¹⁹F-¹H HOESY to confirm spatial proximity of fluorine and methylsulfanyl groups.

- Cross-validate with crystallography : As seen in the crystal structure of 2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone derivatives, X-ray data can resolve conflicting NMR assignments .

Q. How can researchers mitigate challenges in handling this compound’s stability under ambient conditions?

Methodological Answer:

- Storage : Keep under argon at –20°C to prevent degradation. Avoid exposure to light, as fluorinated aryl sulfanes are prone to photolytic cleavage .

- Stability assays : Monitor decomposition via periodic GC-MS or Raman spectroscopy. For example, analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine show gradual hydrolysis in humid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.